2-Undecene, (Z)-
Description
Contextualizing (Z)-2-Undecene within Unsaturated Hydrocarbon Chemistry and Isomeric Considerations
Unsaturated hydrocarbons, particularly alkenes, are fundamental building blocks in organic synthesis and industrial chemistry due to the reactivity of their carbon-carbon double bonds. wou.edu The geometry of these double bonds, designated as either Z (zusammen, together) or E (entgegen, opposite), gives rise to stereoisomers with distinct spatial arrangements and, consequently, different physical and spectroscopic properties. ucsb.edu The study of specific isomers like (Z)-2-Undecene is critical for understanding structure-activity relationships and for the precise synthesis of target molecules.
The physical properties of (Z)-2-Undecene are summarized in the table below, highlighting the differences that arise from its specific isomeric form.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₂ | nist.gov |
| Molecular Weight | 154.29 g/mol | nih.gov |
| CAS Number | 821-96-5 | nist.gov |
| Boiling Point | 196.1 °C | |
| Melting Point | -66.5 °C |
Overview of Scholarly Research Trajectories for (Z)-2-Undecene
Scholarly interest in (Z)-2-Undecene has primarily revolved around its synthesis, characterization, and its role as a reference compound in analytical studies. Research into the stereoselective synthesis of (Z)-alkenes is a significant area of organic chemistry, with various methods developed to control the geometry of the double bond. nih.gov While specific high-impact studies focusing solely on (Z)-2-Undecene are not abundant, its synthesis and properties are often discussed within the broader context of developing new synthetic methodologies for cis-alkenes.
Furthermore, the analytical characterization of undecene isomers, including (Z)-2-Undecene, is crucial for various fields, such as geochemistry and the analysis of petroleum products. Techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in differentiating between the various isomers of undecene. nih.govnih.gov The Kovats retention index, a key parameter in gas chromatography, provides a standardized measure for the elution behavior of compounds, and values for (Z)-2-Undecene have been reported on various stationary phases. nih.gov
Scope and Objectives of the Academic Review
This review aims to provide a comprehensive and focused overview of the chemical compound (Z)-2-Undecene. The primary objectives are to:
Detail the fundamental chemical and physical properties of (Z)-2-Undecene.
Explore the known synthetic routes to (Z)-2-Undecene and related cis-alkenes.
Discuss the analytical techniques employed for the characterization and differentiation of (Z)-2-Undecene from its isomers.
Summarize the known reactivity and potential applications of this specific alkene.
By adhering strictly to these objectives, this review will serve as a dedicated resource for researchers and students interested in the specific chemistry of (Z)-2-Undecene.
Structure
2D Structure
3D Structure
Properties
CAS No. |
821-96-5 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(Z)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3- |
InChI Key |
JOHIXGUTSXXADV-HYXAFXHYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C |
Canonical SMILES |
CCCCCCCCC=CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for Z 2 Undecene
Catalytic Synthesis Pathways
Olefin Oligomerization and Related Processes
The oligomerization of light olefins, such as propene and butene, is a fundamental process in the petrochemical industry for producing larger, more valuable hydrocarbons. nih.gov This method can yield a complex mixture of products, including various isomers of undecene. The final product distribution, including the yield of undecenes versus other congeners like dodecenes, is highly dependent on the feedstock composition and the catalyst used. nih.gov
For instance, studies have shown that using a mixed C3 + C4 feedstock with a zeolite catalyst can favor the production of undecenes over dodecenes when compared to processes using a C3-only feed with a solid phosphoric acid (SPA) catalyst. nih.gov The reaction mechanism involves the catalytic combination of smaller olefin units, and achieving high selectivity for a specific isomer like (Z)-2-undecene is a significant challenge due to the numerous possible reaction pathways and isomerizations. The process typically generates a mixture of linear and branched alkenes, with the specific isomer distribution influenced by catalyst type (e.g., acidic catalysts vs. metal-based catalysts) and reaction conditions. nih.gov
Hydrogenation of Undecyne Derivatives: Stereoselective Approaches
A highly effective and stereoselective method for the synthesis of (Z)-2-undecene is the partial catalytic hydrogenation of 2-undecyne (B1619265). This reaction allows for precise control over the geometry of the resulting double bond, yielding the desired cis or (Z)-isomer.
The key to this stereoselectivity lies in the use of a "poisoned" catalyst, most famously Lindlar's catalyst. almerja.netmasterorganicchemistry.com This heterogeneous catalyst consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison, such as lead acetate (B1210297) and quinoline (B57606). almerja.netmasterorganicchemistry.com The role of the poison is to deactivate the catalyst just enough to prevent the complete hydrogenation of the alkyne to an alkane, stopping the reaction at the alkene stage. masterorganicchemistry.com The mechanism involves the syn-addition of two hydrogen atoms to the alkyne triple bond as it is adsorbed on the catalyst surface, resulting exclusively in the formation of the cis-alkene. wisc.edu
Alternative catalyst systems that can achieve similar transformations include palladium on barium sulfate (B86663) (Pd/BaSO₄) with quinoline and nickel boride (Ni₂B). masterorganicchemistry.com These methods are widely practiced for their high stereoselectivity and reliability in producing Z-alkenes from their corresponding alkynes. wisc.edursc.org
| Catalyst System | Support | Poison/Additive | Outcome |
| Lindlar's Catalyst | Palladium (Pd) on Calcium Carbonate (CaCO₃) | Lead Acetate, Quinoline | Stereoselective hydrogenation of alkynes to (Z)-alkenes. almerja.netmasterorganicchemistry.com |
| Alternative Palladium Catalyst | Palladium (Pd) on Barium Sulfate (BaSO₄) | Quinoline | Equivalent to Lindlar's catalyst for producing cis-alkenes. masterorganicchemistry.com |
| Nickel Boride | Nickel Boride (Ni₂B) | - | Can be used in similar applications to Lindlar's catalyst. masterorganicchemistry.com |
| Ionic Liquid-Doped Nickel Nanocatalysts | Nickel Nanoparticles (Ni-NPs) | Nitrile-functionalised imidazolium (B1220033) based ionic liquid | Selective hydrogenation of internal alkynes to (Z)-alkenes under mild conditions. rsc.org |
Pyrolysis and Thermocatalytic Conversion Strategies
The catalytic deoxygenation of renewable feedstocks like fatty acids presents a sustainable route to produce hydrocarbons. Dodecanoic acid, commonly known as lauric acid, is a C12 fatty acid that can be converted into C11 hydrocarbons, including undecene isomers, through the removal of its carboxyl group. acs.org This process typically involves reactions such as decarboxylation (removal as CO₂) and decarbonylation (removal as CO). mdpi.com
Research using palladium on carbon (Pd/C) catalysts has shown that undecane (B72203) is the primary product from lauric acid deoxygenation. acs.org However, under certain conditions, particularly in an inert atmosphere, unsaturated products like undecene can be formed with significant yields. acs.org For example, in the absence of external hydrogen, undecene yields reached 26 mol% at total conversion, though it was gradually hydrogenated to undecane as hydrogen was generated in situ from other reaction pathways. acs.org The reaction pathway can also be influenced by the choice of metal catalyst; for instance, over a Ni/Al₂O₃ catalyst, the decarbonylation of an aldehyde intermediate results in the formation of C11 olefins. rsc.org
Microbial pathways also exist, where enzymes can convert lauric acid into terminal olefins. The nonheme iron oxidase, UndA, for example, catalyzes the oxidative decarboxylation of lauric acid to produce 1-undecene (B165158). nih.gov
The catalytic pyrolysis of polymer waste is a key strategy for chemical recycling. However, the production of (Z)-2-undecene from polystyrene is not a direct or primary pathway. The thermal and catalytic degradation of polystyrene predominantly yields aromatic compounds due to its chemical structure. The main products are styrene, ethylbenzene, benzene, and toluene. mdpi.comrepec.org The process involves the breakdown of the polymer chain, leading to the recovery of these valuable aromatic monomers and related chemicals. mdpi.comresearchgate.net
Conversely, the valorization of other polymer wastes, specifically polyolefins like polyethylene (B3416737), does offer a route to long-chain alkenes. researchgate.net Ruthenium-catalyzed dehydrogenation followed by cross-metathesis has been shown to deconstruct polyethylene into a mixture of linear terminal and internal olefins, with dodecene (C12) being a major product. researchgate.netnih.gov While this demonstrates the potential for producing long-chain alkenes from polymer waste, it is a distinct process from polystyrene pyrolysis and does not specifically target (Z)-2-undecene.
The efficiency and selectivity of catalytic conversion processes are highly dependent on the chosen catalytic system. Molecular sieves like silicoaluminophosphate-5 (SAPO-5) and aluminum-containing Mobil Composition of Matter No. 41 (Al-MCM-41) are notable for their ordered porous structures and tunable acidic properties, making them effective catalysts or catalyst supports in various hydrocarbon transformations.
Al-MCM-41 is a mesoporous material that can be modified with metal nanoparticles to enhance catalytic activity in deoxygenation reactions. nih.gov For instance, impregnating Al-MCM-41 with nickel oxide (NiO) increases its Lewis acidity, which is crucial for enhancing C-C bond dissociation and promoting the deoxygenation pathway in the conversion of triglycerides to liquid hydrocarbons. nih.gov The mesoporous structure of Al-MCM-41 plays a significant role in its catalytic function. nih.govmdpi.com
SAPO-5 is a microporous silicoaluminophosphate molecular sieve. rsc.org Materials from the SAPO family are of significant interest in industrial processes due to their varied pore sizes and channel structures. mdpi.com The properties of SAPO materials, including crystal size and acidity, can be controlled during synthesis by using different organic templates. sylzyhg.com While not directly cited for the synthesis of (Z)-2-undecene in the provided context, their shape-selective properties and acidity make them suitable for various catalytic applications in hydrocarbon processing, including isomerization and cracking, which are relevant to olefin production.
| Catalyst | Type | Key Features | Relevant Application |
| Al-MCM-41 | Mesoporous Molecular Sieve | Ordered hexagonal mesoporous structure; high surface area; tunable acidity. nih.govmdpi.com | Catalyst support for deoxygenation of fatty acids and triglycerides. nih.govresearchgate.net |
| SAPO-5 | Microporous Molecular Sieve | AFI-type framework structure; possesses Brønsted acid sites. rsc.orgmdpi.com | Used in isomerization and other acid-catalyzed hydrocarbon transformations. rsc.org |
Emerging and Specialized Synthetic Techniques for (Z)-2-Undecene
The synthesis of specific alkene isomers like (Z)-2-undecene requires precise control over chemical reactions. Modern synthetic organic chemistry has developed several advanced methods to achieve high selectivity for the desired Z-isomer, moving beyond traditional, less selective techniques. These emerging and specialized techniques are crucial for producing high-purity (Z)-2-undecene for various applications.
Olefin Metathesis for Undecene Isomers
Olefin metathesis is a powerful reaction that reorganizes the fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal complexes, primarily those based on ruthenium, molybdenum, and tungsten. wikipedia.org This method has significant industrial applications, such as the Shell Higher Olefin Process (SHOP), which produces alpha-olefins for detergents. wikipedia.org
While highly effective for creating new alkenes, a significant challenge in olefin metathesis is the potential for undesired side reactions, particularly double bond isomerization. researchgate.net The same catalysts that promote metathesis can also catalyze the migration of the double bond along the carbon chain, leading to a mixture of isomers. researchgate.netgoogle.com For example, a reaction intended to produce a terminal olefin might yield internal olefins, and a reaction targeting a specific internal olefin like 2-undecene (B8481262) could result in a mixture containing 3-dodecene, among other products. google.comgoogle.com
The formation of ruthenium-hydride species from the decomposition of the primary catalyst is often implicated in this isomerization process. researchgate.net This side reaction is particularly problematic when the desired product is thermodynamically less stable than its isomers, or when high purity of a single isomer is required. google.com Consequently, significant research has focused on developing methods to suppress this isomerization, which is crucial for selectively synthesizing a specific undecene isomer like (Z)-2-undecene via metathesis. google.com
| Catalyst Type | Common Metals | Key Characteristics | Associated Challenges |
|---|---|---|---|
| Grubbs Catalysts | Ruthenium (Ru) | High functional group tolerance, stable in air and moisture. | Can promote double bond isomerization, especially at higher temperatures. researchgate.net |
| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | Highly active, can metathesize sterically hindered olefins. | Sensitive to air and moisture, lower functional group tolerance. |
Isomerization Reactions of Alkynes and Related Precursors
A primary and highly stereoselective route to (Z)-alkenes is through the partial reduction or hydrogenation of internal alkynes. ontosight.ai This method's effectiveness hinges on the use of specific catalysts that facilitate the syn-addition of two hydrogen atoms across the alkyne's triple bond, leading exclusively to the cis- or Z-geometry.
The most classic and widely used catalyst for this transformation is Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline. wikipedia.orgthieme-connect.de The "poisoning" deactivates the catalyst just enough to prevent the over-reduction of the newly formed alkene to an alkane, thus stopping the reaction at the desired Z-alkene stage. thieme-connect.de The synthesis of (Z)-2-undecene can be achieved by the semi-hydrogenation of its corresponding alkyne precursor, 2-undecyne.
Other modern methods have been developed to achieve similar selectivity. These include:
Phosphine-Mediated Reduction : A mild method for the partial reduction of alkynyl carbonyls to alkenes where tuning the reaction conditions can selectively produce either the (E)- or (Z)-diastereomer. rsc.org
Electrocatalytic Hydrogenation : This technique uses an electric current to facilitate the hydrogenation of alkynes, offering high chemo- and stereoselectivity for Z-alkenes under mild and environmentally friendly conditions, avoiding the need for high-pressure hydrogen gas. rsc.org
Silver-Catalyzed Hydroalkylation : This method allows for the synthesis of diastereopure Z-alkenes by coupling terminal alkynes with alkylboranes, forming a new carbon-carbon bond in the process. nih.gov
These reactions are highly valued because the thermodynamic stability generally favors the trans (E)-isomer, meaning that the selective formation of the cis (Z)-isomer must be achieved under kinetic control. researchgate.net
| Method | Typical Reagents/Catalyst | Selectivity | Key Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | High Z-selectivity | Well-established, reliable for many substrates. wikipedia.orgthieme-connect.de |
| Hydroboration-Protonolysis | 1. Dicyclohexylborane 2. Acetic Acid | High Z-selectivity | Alternative to metal-catalyzed hydrogenation. |
| Electrochemical Reduction | Pd(OAc)₂, Ni electrode | Excellent Z-selectivity | Green chemistry approach, avoids H₂ gas. rsc.org |
| Dissolving Metal Reduction | Na in liquid NH₃ | High E-selectivity (for comparison) | Classic method for producing trans-alkenes. wikipedia.org |
Stereoselective and Regioselective Synthesis Considerations
The synthesis of a specific molecule like (Z)-2-undecene requires careful control over both regiochemistry and stereochemistry.
Regioselectivity refers to the control of where a chemical bond is formed. In the context of undecene, it means controlling the position of the double bond. A regioselective synthesis of 2-undecene would preferentially form the double bond between carbons 2 and 3, avoiding the formation of other constitutional isomers like 1-undecene or 3-undecene.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. For 2-undecene, this means favoring the formation of the (Z)-isomer (where the alkyl groups are on the same side of the double bond) over the more thermodynamically stable (E)-isomer. researchgate.net
Achieving both high regioselectivity and high stereoselectivity simultaneously is a significant challenge in organic synthesis. The methods for synthesizing (Z)-alkenes are inherently stereoselective. For instance, the reduction of 2-undecyne with Lindlar's catalyst is stereoselective for the Z-isomer and inherently regioselective because the starting material's triple bond dictates the final position of the double bond.
Other stereoselective methods, such as the Wittig reaction and its modifications, are also pivotal. researchgate.netnih.gov The classic Wittig reaction is renowned for its high Z-selectivity, especially when using non-stabilized ylides. nih.gov By carefully choosing the reagents and reaction conditions, chemists can direct the reaction to produce the desired (Z)-2-undecene from appropriate carbonyl and phosphonium (B103445) ylide precursors. The Julia-Kocienski olefination is another powerful technique that provides good to excellent Z-selectivity in the formation of disubstituted and trisubstituted alkenes. acs.org These olefination reactions create the carbon-carbon double bond with a specific geometry, making them indispensable tools for the stereocontrolled synthesis of alkenes.
Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of Z 2 Undecene
Participation in Complex Reaction Environments
The behavior of (Z)-2-Undecene in multifaceted chemical systems is dictated by the extreme conditions of these environments, leading to its transformation into a variety of other organic molecules.
Hydrothermal carbonization (HTC) is a process that utilizes moderate temperatures (180-250 °C) and autogenous pressures to break down wet biomass, such as olive oil mill wastewater (OMW). elsevierpure.com During the HTC of OMW, a complex array of organic compounds present in the wastewater undergoes significant chemical transformation. The lipid fraction of OMW, which includes fatty acids and their derivatives, is subjected to hydrolysis and further decomposition under these conditions. nih.gov
Table 1: Compounds Identified in the Liquid Phase of Hydrothermal Carbonization of Olive Oil Mill Wastewater
| Compound Class | Specific Examples |
|---|---|
| Alkenes | Undisclosed isomers, including potential for (Z)-2-Undecene |
| Alkanes | Various chain lengths |
| Biophenols | Tyrosol, Hydroxytyrosol, Phenol |
| Ketones | Various low molecular weight ketones |
| Organic Acids | Short-chain organic acids |
| Aromatics | Cyclic and aromatic compounds |
This table is based on the general classes of compounds identified in studies of OMW hydrothermal carbonization. elsevierpure.comnih.gov
At elevated temperatures, (Z)-2-Undecene undergoes thermal degradation and cracking. The mechanisms for these processes in long-chain hydrocarbons are complex and can involve both protolytic and chain-reaction pathways. osti.gov The stability of organic compounds under high heat is a critical factor in processes like pyrolysis. For instance, in polymer nanocomposites, the degradation temperature can be shifted to higher temperatures by the inclusion of nanofillers which act as a barrier. nih.govresearchgate.net
For alkanes, which share structural similarities with alkenes, cracking on acidic catalysts like zeolites can be initiated by protolysis on Brønsted acid sites, particularly at higher temperatures (above 450-500°C). osti.gov This process involves the protonation of a C-C or C-H bond, leading to the formation of a carbenium ion and subsequent cleavage (β-scission) to form smaller olefins and paraffins. At lower temperatures, chain processes involving isomerization, hydrogen transfer, and disproportionation reactions are more significant. osti.gov It is plausible that (Z)-2-Undecene undergoes similar cracking mechanisms, with the double bond potentially influencing the initiation site and subsequent reaction pathways. The presence of certain materials, like diatomite in polypropylene (B1209903) degradation, can catalyze thermal degradation, lowering the initial decomposition temperature and promoting the formation of more olefin products through enhanced β-scission. mdpi.com
Pathways of Isomerization and Stereochemical Evolution
The stereochemistry of the double bond in (Z)-2-Undecene is not immutable. The molecule can undergo isomerization to its more thermodynamically stable (E)-isomer (trans-2-Undecene). This Z to E (or cis to trans) isomerization is a common transformation for alkenes and can be facilitated by various means, including thermal energy, photochemistry, or catalysis. researchgate.net
Metal complexes are often employed to catalyze this stereochemical evolution. For example, Pd(II)-catalyzed internal alkene isomerization is a well-established transformation. researchgate.net Such processes can occur through mechanisms like a mononuclear metal hydride pathway, which is a conventional mechanism for Z to E isomerization. researchgate.net The control of E/Z stereochemistry is a fundamental aspect of organic synthesis, and various catalytic systems have been developed to achieve high selectivity. In some cases, the isomerization is a key step in a larger synthetic sequence, where the reversible E to Z isomerization is driven thermodynamically by a subsequent, irreversible reaction of the desired isomer. researchgate.net
Interactions with Catalyst Surfaces and Active Sites
The interaction of (Z)-2-Undecene with catalyst surfaces is fundamental to many of its chemical transformations, particularly in industrial processes like polymerization and oligomerization. The reactivity of olefins is often controlled by heterogeneous catalysts, such as Ziegler-Natta catalysts, which possess active sites that facilitate the reaction. nih.gov
These active sites are not intrinsic to the support material (e.g., Al₂O₃, MgCl₂) but are formed through the interaction of a precatalyst (e.g., a zirconocene or titanium complex) and a cocatalyst or activator, commonly an alkylaluminum compound like triisobutylaluminum (AlⁱBu₃) or triethylaluminum (TEA). nih.govmdpi.com The alkylaluminum activator plays multiple roles: it passivates reactive sites like -OH groups on the support surface and reacts with the precatalyst to form the catalytically active species, which are often cationic organometallic complexes. nih.gov
Once the active site is formed, an olefin such as (Z)-2-Undecene can coordinate to the metal center. This interaction activates the double bond, making it susceptible to insertion into a growing polymer chain or other transformations. The nature of the catalyst support, the specific metal used, and the type of activator can all influence the catalyst's activity and selectivity. researchgate.net The heterogeneity of active sites in many supported catalysts means that different sites may exhibit different reactivities, for instance, producing polymers of varying molecular weights, which contributes to a broad molecular weight distribution in the final product. mdpi.com
Table 2: Components of a Typical Heterogeneous Olefin Catalyst System
| Component | Example | Function |
|---|---|---|
| Precatalyst | Zirconocene, Titanium tetrachloride (TiCl₄) | Source of the transition metal center. |
| Activator/Cocatalyst | Triethylaluminum (TEA), Triisobutylaluminum (AlⁱBu₃) | Reacts with precatalyst to form active sites; acts as a scavenger. |
| Support | Magnesium chloride (MgCl₂), Aluminum oxide (Al₂O₃) | Provides a high surface area for dispersing the catalyst. |
This table summarizes the general components involved in Ziegler-Natta and related olefin polymerization catalysts. nih.govmdpi.com
Natural Occurrence, Biosynthesis, and Ecological Roles of Z 2 Undecene
Identification in Diverse Biological Matrices
The presence of (Z)-2-Undecene has been investigated across various biological systems, from plants to microorganisms. Its detection is often associated with specific ecological niches and interactions.
Insect Chemical Ecology (e.g., Trogoderma granarium, Pheromone-Related Research)
In the realm of insect chemical ecology, pheromones and other semiochemicals play crucial roles in behaviors such as mating, aggregation, and defense. The Khapra beetle, Trogoderma granarium, is a significant pest of stored grain, and its chemical communication has been a subject of research. However, studies on the pheromones of Trogoderma granarium have not identified (Z)-2-Undecene as a component of its pheromone blend or as a behaviorally active compound.
Microbial Volatile Organic Compound (VOC) Production (e.g., Bacteria Associated with Ryegrass Toxicity)
A notable occurrence of (Z)-2-Undecene has been documented in the context of microbial volatile organic compounds (VOCs). Specifically, it has been identified as one of the VOCs produced by bacteria associated with annual ryegrass toxicity (ARGT). This disease, which can be fatal to livestock, is caused by the bacterium Rathayibacter toxicus. This bacterium is carried into the ryegrass by a nematode, Anguina funesta, and produces toxins within seed galls. A 2023 study profiling the VOCs of Rathayibacter toxicus and associated bacteria identified (Z)-2-Undecene as a metabolite. The production of this compound by bacteria in this specific ecological context points to a potential role in the complex interactions between the bacterium, the nematode vector, and the host plant.
The following table summarizes the findings on the natural occurrence of (Z)-2-Undecene in the discussed biological matrices.
| Biological Matrix | Presence of (Z)-2-Undecene |
| Carrier Oils | Not Reported |
| Ricinus communis | Not Reported |
| Tea Extracts | Not Reported |
| Trogoderma granarium Chemical Ecology | Not Reported |
| Bacteria Associated with Ryegrass Toxicity | Reported |
Presumptive Biosynthetic Pathways and Precursors in Biological Systems
The biosynthesis of straight-chain alkenes like (Z)-2-Undecene in biological systems generally originates from fatty acid metabolism. Although the specific pathway for (Z)-2-Undecene has not been elucidated in the bacteria associated with ryegrass toxicity, general mechanisms for alkene biosynthesis in microorganisms can be considered.
In bacteria, several pathways for alkene biosynthesis have been identified. One common pathway involves the decarboxylation of fatty acids. For example, certain enzymes can catalyze the removal of a carboxyl group from a fatty acid precursor to yield a terminal alkene. Another pathway involves a "head-to-head" condensation of two fatty acid derivatives, followed by decarboxylation and other modifications to produce an internal alkene. Given that (Z)-2-Undecene is an internal alkene, a pathway involving the modification of an unsaturated fatty acid precursor is plausible. The position of the double bond at the second carbon suggests a specific enzymatic process that introduces this feature. The precursor for an 11-carbon alkene would likely be a 12-carbon fatty acid.
In plants, alkene biosynthesis is also closely linked to fatty acid elongation and modification pathways that occur in the endoplasmic reticulum. The production of alkenes found in plant cuticular waxes, for instance, involves the elongation of fatty acyl-CoAs followed by reductive pathways and decarbonylation. The formation of a cis (Z) double bond is typically catalyzed by specific desaturase enzymes acting on saturated fatty acid precursors.
Ecological Significance and Implications for Inter-species Chemical Communication
The production of (Z)-2-Undecene by bacteria associated with ryegrass toxicity suggests its involvement in the ecological dynamics of this pathosystem. Microbial VOCs are known to be potent mediators of both intra- and inter-kingdom interactions. They can act as signaling molecules in microbe-microbe, microbe-plant, and microbe-animal interactions.
In the context of annual ryegrass toxicity, the volatile compounds produced by Rathayibacter toxicus, including (Z)-2-Undecene, may facilitate the chemical communication between the bacterium and its nematode vector, Anguina funesta. This chemical signaling could play a role in the nematode's ability to locate and transmit the bacterium to the ryegrass plant, a crucial step in the disease cycle. The blend of VOCs could create a specific chemical signature in the soil or on the plant surface that influences the behavior of the nematode.
Furthermore, microbial VOCs can have direct effects on plant health and defense responses. While the specific role of (Z)-2-Undecene in this regard is unknown, it is part of a complex bouquet of volatile compounds that could modulate the ryegrass host's physiology or defense mechanisms, potentially creating a more favorable environment for the bacterium and nematode. The study of such microbial VOCs is critical for understanding the intricate chemical ecology of plant diseases and may offer new avenues for disease management.
Environmental Presence, Abatement, and Fate of Z 2 Undecene
Occurrence in Anthropogenic and Natural Environmental Compartments
The presence of (Z)-2-Undecene in the environment is predominantly linked to industrial processes and waste management practices. While its natural occurrence is not well-documented, it has been detected in specific anthropogenic waste streams.
(Z)-2-Undecene has been identified as a chemical of potential concern in the headspace of Hanford tank vapors. The Hanford Site in Washington, USA, is a former nuclear production complex with underground tanks containing mixed radioactive and chemical waste. The complex chemical reactions and degradation of organic materials within these tanks lead to the formation of a wide array of volatile organic compounds (VOCs), including (Z)-2-Undecene. A screening value of 1.5 ppm has been reported for (Z)-2-Undecene in this context, indicating its recognized presence and the need for monitoring.
While direct detection of (Z)-2-Undecene in olive oil mill wastewater (OOMW) is not extensively documented in the available literature, this agro-industrial effluent is known to contain a complex mixture of organic compounds. OOMW is characterized by high concentrations of fatty acids, phenols, and other volatile organic compounds. Given that undecene is a derivative of undecane (B72203), which can be found in plant materials, it is plausible that isomers of undecene, including (Z)-2-Undecene, could be present in trace amounts as a result of the olive oil extraction process and subsequent microbial activity within the wastewater. The volatile fraction of OOMW is a complex matrix that requires detailed analytical investigation to identify all its minor constituents.
Interactive Data Table 1: Reported Occurrence of (Z)-2-Undecene in Industrial Waste Streams
| Waste Stream | Location/Source | Reported Concentration/Screening Value | Analytical Method |
| Hanford Tank Vapors | Hanford Site, WA, USA | Screening Value: 1.5 ppm | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Olive Oil Mill Wastewater | Various | Not explicitly reported; potential for trace amounts | Comprehensive GCxGC-MS |
The thermal decomposition of plastic waste through pyrolysis is a waste-to-energy technology that produces a liquid product known as pyrolysis oil. This oil is a complex mixture of hydrocarbons, including alkanes, alkenes, and aromatic compounds. The specific composition of the pyrolysis oil depends on the type of plastic feedstock and the pyrolysis conditions. While studies have identified a wide range of olefinic compounds in plastic pyrolysis oil, the specific identification of (Z)-2-Undecene is not consistently reported. However, given the random scission of polymer chains during pyrolysis, the formation of various alkene isomers, including C11 alkenes like undecene, is highly probable, particularly from the pyrolysis of polyolefins such as polyethylene (B3416737) and polypropylene (B1209903). The detailed characterization of pyrolysis oils often reveals a homologous series of n-alkanes and n-alkenes, and it is within this complex mixture that (Z)-2-Undecene would be expected to be found.
Monitoring and Assessment Methodologies in Environmental Contexts
The detection and quantification of (Z)-2-Undecene in environmental matrices require sensitive and specific analytical techniques due to its likely low concentrations and the complexity of the sample matrices in which it is found.
The primary analytical method for the determination of volatile organic compounds like (Z)-2-Undecene in environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS) uliege.beanalytix.co.ukresearchgate.netd-nb.inforesearchgate.netscispace.comepa.gov. For air samples, such as those from Hanford tank headspaces, pre-concentration techniques like solid-phase microextraction (SPME) or thermal desorption of sorbent tubes are often employed to achieve the necessary detection limits. For water samples, such as industrial wastewater, purge-and-trap or headspace analysis coupled with GC-MS are common approaches.
For highly complex matrices like olive oil mill wastewater or plastic pyrolysis oil, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide the enhanced separation and identification capabilities necessary to resolve and identify individual isomers like (Z)-2-Undecene from a multitude of other hydrocarbons. The use of appropriate internal standards and certified reference materials is crucial for accurate quantification.
Interactive Data Table 2: Analytical Methodologies for (Z)-2-Undecene Assessment
| Analytical Technique | Sample Matrix | Pre-treatment/Extraction | Detection Method | Key Advantages |
| GC-MS | Air, Water, Soil | SPME, Thermal Desorption, Purge-and-Trap | Mass Spectrometry (MS) | High sensitivity and specificity |
| GCxGC-TOF-MS | Complex organic mixtures (e.g., pyrolysis oil) | Dilution, Liquid-liquid extraction | Time-of-Flight MS | Enhanced resolution for isomeric separation |
Academic and Industrial Applications of Z 2 Undecene As a Chemical Intermediate
Role in Polymer and Material Science
The incorporation of (Z)-2-undecene into polymer chains presents both challenges and opportunities due to the internal position of its double bond, which affects its reactivity in traditional polymerization processes.
Precursor in Poly-Alpha-Olefin (PAO) Synthesis
Poly-alpha-olefins (PAOs) are synthetic hydrocarbons extensively used as high-performance lubricant base stocks in automotive and industrial applications. While linear alpha-olefins are the primary feedstock for PAO production, research has explored the inclusion of internal olefins. researchgate.net The oligomerization of olefins to produce PAOs can be tailored by controlling the catalyst and monomer composition to achieve desired properties such as viscosity and viscosity index. researchgate.net Although alpha-olefins like 1-decene (B1663960) are most commonly used, the use of internal olefins has been considered in some cases. researchgate.net
The synthesis of PAOs typically involves a two-step process: oligomerization of the olefin followed by hydrogenation of the resulting oligomers to saturate any remaining double bonds, thereby enhancing the stability of the final lubricant base oil.
Table 1: Comparison of Olefin Types in PAO Synthesis
| Olefin Type | Common Examples | Reactivity in Cationic Polymerization | Resulting Polymer Structure |
| Alpha-Olefin | 1-Decene, 1-Dodecene | High | Linear with regular branching |
| Internal Olefin | (Z)-2-Undecene | Generally Lower | More complex branching |
Monomer for Polyethylene (B3416737) and Polypropylene (B1209903) Production
(Z)-2-Undecene is also identified as a potential monomer in the production of polyethylene and polypropylene. ontosight.ai However, its use in this context is significantly limited by the nature of conventional polymerization catalysts. Ziegler-Natta catalysts, which are workhorses of the polyolefin industry, are highly effective for the polymerization of alpha-olefins but are generally not suitable for polymerizing olefins with 1,2-disubstituted double bonds, such as 2-undecene (B8481262). libretexts.orglibretexts.org This limitation stems from the steric hindrance around the internal double bond, which impedes the coordination and insertion of the monomer into the growing polymer chain at the catalyst's active site.
Consequently, the incorporation of (Z)-2-undecene into polyethylene or polypropylene chains is more likely to occur as a comonomer in specialized polymerization systems, potentially with the use of metallocene or other single-site catalysts that can exhibit higher tolerance for a wider range of olefin structures. The introduction of a C₁₁ branch resulting from the incorporation of 2-undecene would be expected to influence the physical properties of the resulting polymer, such as its crystallinity, density, and mechanical strength. However, detailed research findings on the specific effects of (Z)-2-undecene incorporation on polyethylene and polypropylene properties are not widely available in the public domain.
Contributions to Fuel and Lubricant Formulations
Beyond its role as a precursor to PAO lubricants, (Z)-2-undecene itself is noted as an intermediate in the production of fuels and plasticizers. ontosight.ai Its long carbon chain makes it a candidate for blending into fuel formulations to modify properties such as cetane number or energy density. However, specific data on the performance of (Z)-2-undecene as a fuel additive is limited.
In the context of lubricants, while the direct polymerization of internal olefins for high-molecular-weight polymers faces challenges, their oligomers can be valuable. The controlled oligomerization of olefins, including internal olefins, can produce fluids with specific viscosities and thermal properties suitable for lubricant applications. ppor.azacs.org
Emerging Applications in Specialty Chemical Synthesis
The carbon-carbon double bond in (Z)-2-undecene is a reactive site that allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of specialty chemicals. Functionalization reactions targeting the double bond can introduce a range of chemical moieties, leading to the production of alcohols, aldehydes, and other derivatives.
One area of emerging interest is the use of olefin metathesis, a powerful synthetic tool for the construction of carbon-carbon double bonds, to convert (Z)-2-undecene into other valuable olefins. While not specifically detailed for (Z)-2-undecene in the provided context, metathesis reactions are widely used in the synthesis of pheromones, fragrances, and other fine chemicals.
The versatility of (Z)-2-undecene as a chemical intermediate is summarized in the table below, highlighting its potential in various synthetic pathways.
Table 2: Potential Synthetic Transformations of (Z)-2-Undecene
| Reaction Type | Reagents | Potential Products |
| Hydrogenation | H₂ / Catalyst (e.g., Pd, Pt, Ni) | Undecane (B72203) |
| Hydroformylation | CO, H₂ / Catalyst (e.g., Co, Rh) | Dodecanal isomers |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | 2,3-Epoxyundecane |
| Ozonolysis | 1. O₃ 2. Reductive or oxidative workup | Aldehydes or carboxylic acids |
| Metathesis | Metathesis catalyst + partner olefin | Various olefins |
These transformations underscore the potential of (Z)-2-undecene as a building block for a diverse array of specialty chemicals, driving further research into its applications in organic synthesis.
Advanced Spectroscopic and Chromatographic Techniques for the Analysis of Z 2 Undecene
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like (Z)-2-Undecene. The technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. labrulez.com In GC, the compound is separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. Subsequently, the mass spectrometer fragments the eluted molecules into ions, producing a unique mass spectrum that serves as a molecular fingerprint. chromatographyonline.com
The National Institute of Standards and Technology (NIST) Chemistry WebBook provides mass spectrometry and gas chromatography data for (Z)-2-Undecene. nist.gov The mass spectrum is characterized by a specific fragmentation pattern that allows for its identification. Additionally, its retention index, a measure of where the compound elutes relative to a series of n-alkanes, is a key parameter for its identification in complex chromatograms. The Kovats retention index for (Z)-2-Undecene has been reported on various column types. nih.govnih.gov
Table 1: Reported Kovats Retention Indices for (Z)-2-Undecene
| Column Type | Retention Index (I) | Source |
|---|---|---|
| Standard Non-Polar | 1102 - 1118 | nih.gov |
| Semi-Standard Non-Polar | 1101 - 1114 | nih.gov |
| Standard Polar | 1173 - 1183 | nih.gov |
Achieving reliable qualitative and quantitative results for olefins like (Z)-2-Undecene is highly dependent on the optimization of GC-MS parameters. The structural similarity among olefin isomers presents a significant analytical challenge, making methodical optimization crucial. digitellinc.com
Key Optimization Parameters:
GC Column Selection : The choice of capillary column is critical. For general analysis of hydrocarbons, low-bleed ("MS" designated) non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, are often used. chromatographyonline.com For separating isomers, columns with different selectivity, including more polar phases, may be required. Reducing column internal diameter and film thickness can increase efficiency and shorten analysis times. gcms.cz
Temperature Program : A programmed temperature ramp is essential for analyzing samples containing compounds with a range of boiling points. The initial temperature, ramp rate, and final temperature must be optimized to ensure adequate separation of (Z)-2-Undecene from its isomers and other matrix components. Slower ramp rates generally improve resolution but increase analysis time. gcms.cz
Carrier Gas Flow : The linear velocity of the carrier gas (typically helium) affects chromatographic efficiency. Operating at the optimal linear velocity for the chosen column dimensions maximizes resolution. gcms.cz Maintaining a consistent flow rate, typically between 2–4 mL/min depending on the instrument, is vital for reproducible retention times and optimal vacuum conditions in the mass spectrometer. chromatographyonline.com
Injection Mode : A pulsed splitless injection can enhance the transfer of analytes onto the column, improving sensitivity for trace-level analysis. nelac-institute.org
MS Temperatures : The temperatures of the ion source and quadrupole analyzer impact ion formation and transmission. Higher source temperatures can reduce contamination but may also increase fragmentation. Optimal temperatures vary by instrument but values around 320°C for the source and 200°C for the quadrupole have been found effective in some environmental analyses. nelac-institute.org
Electron Energy : While the standard electron ionization (EI) energy is 70 eV, adjusting this parameter can be useful. Reducing the electron energy can sometimes result in a more prominent molecular ion, which is beneficial for confirming the molecular weight of the analyte. chromatographyonline.com
Table 2: General Optimized GC-MS Parameters for Olefin Analysis
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Column | Low-bleed 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm) | Provides good separation for a wide range of hydrocarbons. chromatographyonline.com |
| Carrier Gas | Helium at optimal linear velocity (e.g., ~30 cm/s) | Maximizes chromatographic efficiency and resolution. gcms.cz |
| Oven Program | e.g., 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Separates compounds based on boiling point. gcms.cz |
| Injector Temp | 250°C | Ensures rapid vaporization of the sample. |
| Ion Source Temp | 230°C - 320°C | Optimizes ionization and minimizes contamination. nelac-institute.org |
| Quadrupole Temp | 150°C - 200°C | Ensures stable mass filtering. nelac-institute.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra. chromatographyonline.com |
For the analysis of volatile compounds like (Z)-2-Undecene in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful sample preparation technique that is coupled with GC-MS. mdpi.com HS-SPME is a solvent-free method that combines sampling and pre-concentration into a single step. mdpi.com Analytes are adsorbed from the sample's headspace onto a fused-silica fiber coated with a polymeric phase. nih.gov
The efficiency of HS-SPME is influenced by several factors that must be optimized to achieve maximum recovery and sensitivity. nih.govmdpi.com
Fiber Coating : The choice of fiber coating is paramount as it determines the selectivity of the extraction. For a broad range of volatile and semi-volatile compounds, including alkenes, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its ability to adsorb analytes of varying polarities and molecular weights. mdpi.com
Extraction Temperature : Temperature affects the vapor pressure of the analytes in the sample matrix. Higher temperatures increase the concentration of volatile compounds in the headspace, facilitating their adsorption onto the fiber. The optimal temperature provides a balance between analyte volatility and the thermal stability of the sample. mdpi.comnih.gov
Extraction Time : The duration of the fiber's exposure to the headspace must be sufficient to allow for equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber, ensuring reproducible results. mdpi.com
The optimized HS-SPME-GC-MS method provides a rapid, sensitive, and environmentally friendly approach for the profiling of volatile compounds, including (Z)-2-Undecene. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For (Z)-2-Undecene, ¹H NMR and ¹³C NMR provide detailed information about the carbon skeleton, the location of the double bond, and, crucially, its stereochemistry.
In the ¹H NMR spectrum of (Z)-2-Undecene, the chemical shifts and splitting patterns of the signals are diagnostic. The protons attached to the double bond (vinylic protons) are particularly informative. In the (Z) or cis configuration, these protons are on the same side of the double bond and exhibit a characteristic coupling constant (J-value), typically in the range of 6-12 Hz. This is significantly smaller than the typical J-value for trans isomers (12-18 Hz), allowing for a clear assignment of the double bond geometry. The chemical shifts of the vinylic protons in (Z)-2-undecene are expected to be slightly downfield compared to the corresponding (E)-isomer. docbrown.info
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, confirming the 11-carbon chain. The chemical shifts of the sp²-hybridized carbons of the double bond are found in a characteristic downfield region (typically 120-140 ppm). PubChem indicates the availability of ¹³C NMR spectral data for this compound. nih.gov
Table 3: Predicted ¹H NMR and ¹³C NMR Data for (Z)-2-Undecene
| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H | C2-H & C3-H (vinylic) | ~5.3 - 5.5 | Complex multiplets; cis coupling constant (J ≈ 10-12 Hz). docbrown.info |
| ¹H | C1-H₃ (methyl) | ~1.6 | Doublet of triplets, coupled to C2-H and C3-H₂. |
| ¹H | C4-H₂ (allylic) | ~2.0 | Multiplet, coupled to vinylic protons. |
| ¹³C | C2 & C3 (sp²) | ~123 - 132 | Signals for the double-bond carbons. |
| ¹³C | C1 (sp³) | ~12 | Signal for the terminal methyl group. |
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For (Z)-2-Undecene, these methods can confirm the presence of the C=C double bond and provide further evidence for its cis stereochemistry. youtube.com
Infrared (IR) Spectroscopy: The IR spectrum of an alkene is characterized by several key absorption bands: spectroscopyonline.com
=C-H Stretch : A peak appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) is characteristic of the C-H bond where the carbon is part of a double bond.
C=C Stretch : The carbon-carbon double bond stretch gives rise to a peak in the 1630-1680 cm⁻¹ region. For a cis-disubstituted alkene like (Z)-2-Undecene, this peak is typically of medium intensity.
=C-H Bend (Out-of-Plane) : This is a highly diagnostic vibration for determining the substitution pattern of an alkene. For a cis-disubstituted double bond, a strong, broad absorption band appears in the range of 675-730 cm⁻¹. This out-of-plane "wagging" vibration is a key feature for identifying the (Z) isomer. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While the C=C stretching vibration in a nearly symmetrical trans-alkene can be very weak or absent in the IR spectrum, it typically produces a strong signal in the Raman spectrum. For a cis-alkene, the C=C stretch is observable in both IR and Raman, but its intensity in the Raman spectrum can still be a useful confirmatory feature. uci.edu Comparing experimental IR and Raman spectra with theoretically calculated spectra can aid in the precise assignment of vibrational modes. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for (Z)-2-Undecene
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Significance |
|---|---|---|---|
| =C-H Stretch | 3000 - 3100 | Medium | Confirms presence of vinylic C-H bonds. spectroscopyonline.com |
| -C-H Stretch (sp³) | 2850 - 3000 | Strong | Indicates the aliphatic chain. |
| C=C Stretch | ~1650 - 1660 | Medium | Confirms presence of the double bond. spectroscopyonline.com |
| =C-H Bend (Out-of-Plane) | 675 - 730 | Strong, Broad | Diagnostic for cis (Z) stereochemistry. spectroscopyonline.com |
Advanced Chromatographic Separations (e.g., Multidimensional GC)
When (Z)-2-Undecene is part of a complex mixture of isomers, such as in petroleum fractions or products from plastic pyrolysis, single-dimension GC may not provide sufficient resolution. labrulez.comnih.gov In such cases, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are employed. nih.govmonash.edu
GC×GC uses two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar or mid-polar column in the second dimension). nih.gov The effluent from the first column is collected in small fractions and then rapidly injected onto the second, shorter column for a fast secondary separation. This process results in a two-dimensional chromatogram with significantly enhanced peak capacity and resolution. copernicus.org
This technique allows for the separation of complex olefin mixtures into distinct groups based on their chemical properties. For instance, olefins can be separated from paraffins and aromatics, and within the olefin group, isomers can be resolved based on differences in structure, such as the degree of branching or the position and geometry of the double bond. nih.govnih.gov The coupling of GC×GC with a fast detector like a time-of-flight mass spectrometer (TOF-MS) provides a powerful tool for the detailed characterization of complex olefin-containing samples. digitellinc.comnih.gov
Q & A
Q. Q1. What are the standard analytical techniques for identifying (Z)-2-Undecene in complex mixtures, and how do they differentiate between (Z)- and (E)-isomers?
Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) is widely used due to its sensitivity in separating and identifying isomers. Retention indices and fragmentation patterns (e.g., distinct ion peaks for (Z)- vs. (E)-isomers) are critical .
- Fourier-Transform Infrared Spectroscopy (FTIR) can distinguish isomers via C-H out-of-plane bending vibrations, though this requires high-purity samples .
- Nuclear Magnetic Resonance (NMR) provides stereochemical resolution but is less common due to the compound’s low polarity and volatility .
Q. Q2. How can researchers optimize synthetic routes for (Z)-2-Undecene to achieve high stereoselectivity?
Methodological Answer :
- Catalytic hydrogenation of alkynes using Lindlar’s catalyst (Pd/CaCO₃ with quinoline) selectively produces (Z)-alkenes. Reaction conditions (temperature, solvent polarity) must be rigorously controlled to minimize over-reduction .
- Wittig reactions with stabilized ylides can favor (Z)-selectivity, but steric effects in reactants must be analyzed to avoid byproducts .
Advanced Research Questions
Q. Q3. How do computational methods (e.g., DFT) predict the thermodynamic stability and reactivity of (Z)-2-Undecene compared to other isomers?
Methodological Answer :
- Density Functional Theory (DFT) calculations assess energy differences between isomers. For (Z)-2-Undecene, steric strain in the cis configuration lowers stability compared to (E)-isomers .
- Transition state modeling evaluates activation barriers for isomerization, guiding experimental design for kinetic control .
Q. Q4. What experimental strategies resolve contradictions in reported reaction pathways involving (Z)-2-Undecene in hydrocarbon pyrolysis?
Methodological Answer :
Q. Q5. How can researchers design a systematic study to investigate the environmental persistence of (Z)-2-Undecene in aquatic systems?
Methodological Answer :
- Microcosm experiments simulate natural conditions, measuring degradation rates under varying pH, temperature, and microbial activity. Use LC-HRMS to detect transformation products .
- QSAR models predict biodegradability based on molecular descriptors (e.g., logP, bond dissociation energies) .
Data Analysis & Interpretation
Q. Q6. What statistical approaches are recommended for handling variability in GC-MS quantification of (Z)-2-Undecene across biological replicates?
Methodological Answer :
Q. Q7. How should researchers address discrepancies between experimental and computational results for (Z)-2-Undecene’s vibrational spectra?
Methodological Answer :
- Hybrid functional adjustments in DFT (e.g., B3LYP-D3) improve accuracy for van der Waals interactions in nonpolar molecules .
- Experimental validation using high-resolution FTIR under inert atmospheres minimizes oxidation artifacts .
Experimental Design & Reproducibility
Q. Q8. What are the critical parameters for ensuring reproducibility in catalytic synthesis of (Z)-2-Undecene?
Methodological Answer :
Q. Q9. How can researchers validate the purity of (Z)-2-Undecene samples when commercial standards are unavailable?
Methodological Answer :
Q. Q10. What methodologies integrate (Z)-2-Undecene into broader studies of alkene reactivity in atmospheric chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
